Ethyl 2-amino-4-fluoro-3-methylbenzoate
Overview
Description
Ethyl 2-amino-4-fluoro-3-methylbenzoate is a chemical compound with the CAS Number: 1093758-83-8 . It has a molecular weight of 197.21 . The IUPAC name for this compound is ethyl 2-amino-4-fluoro-3-methylbenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-4-fluoro-3-methylbenzoate is 1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-4-fluoro-3-methylbenzoate is a powder that should be stored at 4°C and protected from light .Scientific Research Applications
Fluorescence Studies and Biological Systems
Ethyl 2-amino-4-fluoro-3-methylbenzoate is involved in the synthesis of quinoline derivatives known for their efficiency as fluorophores. These compounds are widely utilized in biochemistry and medicine, particularly in the study of various biological systems. The synthesis of new quinoline derivatives, including those involving ethyl 2-amino-4-fluoro-3-methylbenzoate, has been a focus due to their potential as sensitive and selective compounds for DNA fluorophores and their prospective use as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor and Antimicrobial Properties
Research indicates the potential of ethyl 2-amino-4-fluoro-3-methylbenzoate derivatives in antitumor applications. A study highlighted the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer (Xiong et al., 2009). Additionally, hydrazones derived from 4-fluorobenzoic acid hydrazide, related to ethyl 2-amino-4-fluoro-3-methylbenzoate, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Photocatalytic Profile and Environmental Impact
Ethyl 4-aminobenzoate, a compound structurally related to ethyl 2-amino-4-fluoro-3-methylbenzoate, has been studied for its environmental behavior, particularly in the context of its use as a UV filter in sunscreens. The study assessed its transformation products and environmental fate, highlighting its photocatalytic profile and the implications of its environmental transformation (Li et al., 2017).
Structural and Thermal Properties
Investigations into the structural and thermal properties of ethyl 2- and 3-aminobenzoates, which share a structural similarity with ethyl 2-amino-4-fluoro-3-methylbenzoate, have provided insights into their calorimetric properties. These studies contribute to a deeper understanding of the chemical behavior of these compounds under various conditions (Ledo et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H333, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-amino-4-fluoro-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFDWBQEBSPLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725384 | |
Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-fluoro-3-methylbenzoate | |
CAS RN |
1093758-83-8 | |
Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093758-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.